2-hydrazino-4,5-dihydro-1H-imidazole

Catalog No.
S1545826
CAS No.
51420-32-7
M.F
C3H8N4
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydrazino-4,5-dihydro-1H-imidazole

CAS Number

51420-32-7

Product Name

2-hydrazino-4,5-dihydro-1H-imidazole

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine

Molecular Formula

C3H8N4

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7)

InChI Key

WIPKZLIKOXLWCF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN

Canonical SMILES

C1CN=C(N1)NN

Precursor for Drug Discovery:

-Hydrazino-4,5-dihydro-1H-imidazole (2-hydrazinoimidazoline) serves as a valuable building block in the synthesis of various heterocyclic compounds, including imidazoles, which possess diverse biological activities. These heterocycles are implicated in various physiological processes and are explored for their therapeutic potential. Studies have shown that specific imidazole derivatives exhibit promising properties against various diseases, including:

  • Cancer: Imidazole-based compounds exhibit anti-tumor and anti-proliferative activities, making them potential candidates for cancer treatment. Source: "Design, Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potential Anti-Cancer Agents"
  • Neurodegenerative Diseases: Imidazole derivatives have been investigated for their potential to modulate neurotransmission and protect against neurodegeneration associated with Alzheimer's disease and Parkinson's disease. Source: "Recent Advances in the Design and Synthesis of Imidazole Derivatives as Potential Therapeutic Agents for Neurodegenerative Diseases":
  • Antimicrobial Activity: Imidazoles have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. This makes them potential candidates for the development of novel antibiotics and antifungal agents. Source: "Imidazole Derivatives: A Review of Their Antimicrobial Activities":

Catalyst Development:

-Hydrazinoimidazoline has been explored as a ligand in the development of transition metal catalysts. These catalysts are used in various organic reactions, including:

  • C-C Bond Formation Reactions: Imidazole-based ligands have been shown to promote efficient C-C bond formation reactions, which are crucial for the synthesis of complex organic molecules. Source: "Imidazole-Based N-Heterocyclic Carbene Ligands in Cross-Coupling Reactions":
  • Hydrogenation Reactions: Imidazole-coordinated catalysts have been employed for the selective hydrogenation of unsaturated bonds, a fundamental transformation in organic synthesis. Source: "Recent Advances in Imidazole-Based N-Heterocyclic Carbene Ligands for Hydrogenation Reactions":

The unique electronic properties of 2-hydrazinoimidazoline make it a promising candidate for the design of novel and efficient catalysts for various organic transformations.

Material Science Applications:

Research is ongoing to explore the potential applications of 2-hydrazinoimidazoline in material science. Its ability to form coordination complexes with various metals suggests potential applications in:

  • Coordination Polymers: Imidazole-based ligands are being investigated for the synthesis of coordination polymers, which are materials with unique properties such as electrical conductivity, magnetism, and gas adsorption. Source: "Metal-Organic Frameworks Based on Imidazole Ligands":
  • Ionic Liquids: Imidazolium-based ionic liquids are a class of molten salts with diverse applications in various fields. Studies suggest that 2-hydrazinoimidazoline derivatives might be valuable precursors for the design of novel ionic liquids with tailored properties. Source: "Recent Advances in the Design and Synthesis of Imidazole-Based Ionic Liquids":

2-Hydrazino-4,5-dihydro-1H-imidazole is a chemical compound characterized by its unique structure, which includes a hydrazine functional group attached to a 4,5-dihydro-1H-imidazole ring. The molecular formula of this compound is C₃H₈N₄, and it has a molecular weight of approximately 100.122 g/mol. This compound exists as a hydrobromide salt, which enhances its solubility and stability in various solvents .

The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its structural resemblance to other biologically active imidazole derivatives.

Information on the safety hazards associated with 2-hydrazino-4,5-dihydro-1H-imidazole is scarce. However, due to the presence of the hydrazine group, it is advisable to handle the compound with caution as hydrazine derivatives can be toxic, irritating, and potentially carcinogenic [].

  • Oxidation: The compound can be oxidized to form various imidazole derivatives, which may exhibit different biological properties.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form hydrazones, which are often useful in organic synthesis .
  • Complex Formation: The compound can react with metal ions to form complexes, which may exhibit unique catalytic or biological properties .

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further exploration in various applications.

Several methods have been developed for synthesizing 2-hydrazino-4,5-dihydro-1H-imidazole:

  • Hydrazine Hydrate Reaction: A common method involves the reaction of hydrazine hydrate with suitable imine precursors under acidic conditions.
  • Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate substrates that lead to the formation of the imidazole ring.
  • Use of Hydrobromide Salt: The hydrobromide form of the compound can be synthesized by reacting 2-hydrazino-4,5-dihydro-1H-imidazole with hydrobromic acid .

These methods provide various pathways for obtaining this compound with different yields and purities.

2-Hydrazino-4,5-dihydro-1H-imidazole has several potential applications:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents.
  • Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or pesticides.
  • Material Science: The compound may find applications in creating novel materials due to its unique chemical properties.

These applications underline the compound's versatility and importance in various fields of research.

Interaction studies involving 2-hydrazino-4,5-dihydro-1H-imidazole have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • Spectroscopic Methods: Such as UV-visible spectroscopy and NMR spectroscopy to study the interactions at a molecular level.

These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound and its derivatives .

Several compounds share structural features with 2-hydrazino-4,5-dihydro-1H-imidazole. Here are some notable examples:

Compound NameStructure TypeNotable Properties
1H-ImidazoleUnsubstituted imidazoleKnown for antifungal activity
2-AminobenzimidazoleSubstituted imidazoleExhibits anticancer properties
2-HydrazinylimidazolesHydrazine-substitutedPotential antidiabetic agents

Uniqueness of 2-Hydrazino-4,5-dihydro-1H-imidazole

What sets 2-hydrazino-4,5-dihydro-1H-imidazole apart from these similar compounds is its specific hydrazine functional group combined with the saturated imidazole ring. This unique structural combination may confer distinct biological activities and reactivity patterns not observed in other imidazoles or hydrazines.

The exploration of this compound continues to reveal its potential across various scientific disciplines, making it an interesting subject for ongoing research.

XLogP3

-1.7

Other CAS

51420-32-7

Wikipedia

2-hydrazino-4,5-dihydro-1H-imidazole

Dates

Modify: 2023-08-15

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